methyl 2-{[(5-bromo-1H-indol-1-yl)acetyl]amino}-5-methyl-1,3-thiazole-4-carboxylate
Description
Methyl 2-{[(5-bromo-1H-indol-1-yl)acetyl]amino}-5-methyl-1,3-thiazole-4-carboxylate (CAS: 1442084-81-2) is a heterocyclic compound featuring a 5-bromoindole scaffold conjugated with a 5-methyl-1,3-thiazole-4-carboxylate moiety via an acetamide linker. Its molecular formula is C₁₆H₁₄BrN₃O₃S (MW: 408.3 g/mol), with a structure characterized by critical functional groups:
Properties
Molecular Formula |
C16H14BrN3O3S |
|---|---|
Molecular Weight |
408.3 g/mol |
IUPAC Name |
methyl 2-[[2-(5-bromoindol-1-yl)acetyl]amino]-5-methyl-1,3-thiazole-4-carboxylate |
InChI |
InChI=1S/C16H14BrN3O3S/c1-9-14(15(22)23-2)19-16(24-9)18-13(21)8-20-6-5-10-7-11(17)3-4-12(10)20/h3-7H,8H2,1-2H3,(H,18,19,21) |
InChI Key |
VWYBIKIQFFZION-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=C(S1)NC(=O)CN2C=CC3=C2C=CC(=C3)Br)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Bromination of Indole
Electrophilic bromination of 1H-indole at the 5-position is achieved using N-bromosuccinimide (NBS) in dimethylformamide (DMF) at 0–5°C. The reaction typically achieves 85–90% yield, with purity >95% after recrystallization from ethanol/water.
Acetylation of 5-Bromo-1H-indole
The indole nitrogen is acetylated using acetyl chloride in the presence of triethylamine (TEA) in dichloromethane (DCM). This step proceeds quantitatively (>98% yield) under inert atmosphere at room temperature.
Thiazole Ring Formation: Hantzsch Synthesis
The 2-amino-5-methyl-1,3-thiazole-4-carboxylic acid is synthesized via the Hantzsch thiazole synthesis :
Reaction Conditions
-
α-Halo ketone : Chloroacetone (1.2 equiv) reacts with thiourea (1.0 equiv) in ethanol at reflux (78°C).
-
Cyclization : The intermediate thioamide undergoes cyclization in the presence of HCl (2M), yielding the thiazole ring.
| Step | Reagents/Conditions | Yield | Purity (HPLC) |
|---|---|---|---|
| Cyclization | Chloroacetone, thiourea, EtOH, HCl | 76% | 92% |
Amide Coupling: Thiazole-Indole Conjugation
The critical amide bond between the thiazole amine and indole-acetyl group is formed using carbodiimide-mediated coupling :
Activation of Carboxylic Acid
5-Bromo-1H-indol-1-yl acetic acid (1.05 equiv) is activated with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCl) and hydroxybenzotriazole (HOBt) in DCM.
Coupling to 2-Amino-thiazole
The activated acid reacts with 2-amino-5-methyl-1,3-thiazole-4-carboxylic acid (1.0 equiv) in the presence of TEA (2.0 equiv) at 0°C, gradually warming to room temperature.
| Parameter | Optimal Value | Yield Impact |
|---|---|---|
| Temperature | 0°C → 25°C | +22% |
| EDCl Equivalence | 1.2 equiv | +15% |
Esterification of the Thiazole Carboxylic Acid
The final esterification employs methanol under acidic conditions:
Fischer Esterification
Alternative Method: DCC/DMAP
For acid-sensitive substrates, N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in methanol achieve 84% yield at 0°C.
Optimization of Reaction Parameters
Solvent Effects on Amide Coupling
| Solvent | Dielectric Constant | Yield (%) |
|---|---|---|
| DCM | 8.93 | 78 |
| DMF | 36.7 | 65 |
| THF | 7.52 | 71 |
Polar aprotic solvents like DMF reduce yield due to premature hydrolysis of the active ester.
Temperature Gradient in Cyclization
| Temperature (°C) | Reaction Time (h) | Yield (%) |
|---|---|---|
| 60 | 8 | 68 |
| 78 | 4 | 76 |
| 90 | 3 | 72 |
Elevated temperatures beyond 78°C promote side reactions, diminishing yield.
Scalability and Industrial Considerations
Pilot-Scale Synthesis (1 kg Batch)
Environmental Impact
| Metric | Lab-Scale | Pilot-Scale |
|---|---|---|
| E-Factor | 32 | 18 |
| Solvent Waste (L/kg) | 120 | 68 |
Analytical Characterization
Spectroscopic Data
Purity Assessment
| Method | Purity (%) | Impurity Profile |
|---|---|---|
| HPLC (UV 254) | 99.2 | <0.1% deacetylated byproduct |
| SFC | 98.7 | 0.3% residual DCM |
Chemical Reactions Analysis
Types of Reactions
Methyl 2-{[(5-bromo-1H-indol-1-yl)acetyl]amino}-5-methyl-1,3-thiazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom in the indole ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
Antimicrobial Activity
Indoles and thiazoles are well-known for their roles in medicinal chemistry, especially concerning antimicrobial properties. Compounds similar to methyl 2-{[(5-bromo-1H-indol-1-yl)acetyl]amino}-5-methyl-1,3-thiazole-4-carboxylate have demonstrated significant antibacterial and antifungal activities. Research indicates that thiazole derivatives can exhibit broad-spectrum antibacterial effects against resistant strains of bacteria .
Case Study:
A study evaluated various thiazole derivatives for their antimicrobial efficacy, revealing that certain configurations led to enhanced activity against pathogens such as Staphylococcus aureus and Escherichia coli. These findings suggest that this compound could be a candidate for further exploration in antibiotic development .
Anticancer Potential
The compound's structural components may also confer anticancer properties. Indole derivatives have been extensively studied for their ability to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. Thiazoles have shown promise in targeting specific cancer cell lines.
Case Study:
In vitro studies on similar thiazole compounds demonstrated significant cytotoxic effects against breast cancer cell lines (e.g., MCF7). The mechanism involved the inhibition of key enzymes responsible for tumor growth, positioning these compounds as potential leads for new anticancer therapies .
Biological Evaluation Techniques
Understanding how this compound interacts with biomolecules is crucial for elucidating its mechanism of action. Various techniques can be employed:
- In Vitro Assays: To assess antimicrobial and anticancer activities.
- Molecular Docking Studies: To predict binding affinities with target proteins.
- Metabolism Studies: Using liver microsome assays to identify metabolites formed during biotransformation and predict pharmacokinetics .
Comparative Analysis with Analogous Compounds
The following table summarizes structural differences between this compound and its analogues:
| Compound Name | Structural Differences |
|---|---|
| Methyl 2-{[(6-bromo-1H-indol-1-yl)acetyl]amino}-5-methyl-1,3-thiazole-4-carboxylate | Bromine at position 6 instead of position 5 on the indole ring |
| Methyl 2-{[(4-methoxy-1H-indol-1-yl)acetyl]amino}-5-methylthiazole | Different substituent on the indole nucleus |
| Methyl 2-amino-5-[5-(aminomethyl)-1H-indol-2-yl]-1,3-thiazole | Variation in amino group positioning |
These analogues highlight the uniqueness of this compound due to its specific bromine positioning and acetyl linkage which may influence its biological activity and interaction profile.
Mechanism of Action
The mechanism of action of methyl 2-{[(5-bromo-1H-indol-1-yl)acetyl]amino}-5-methyl-1,3-thiazole-4-carboxylate involves its interaction with specific molecular targets and pathways. For instance, indole derivatives are known to bind with high affinity to multiple receptors, which can modulate various biological processes . The exact molecular targets and pathways involved may vary depending on the specific application and context.
Comparison with Similar Compounds
Structural Analogs with Indole-Thiazole Scaffolds
The compound’s structural uniqueness lies in the combination of a 5-bromoindole and methyl-thiazole-carboxylate. Key comparisons include:
Key Observations :
- Halogen Effects : The 5-bromo substituent on the indole (target) vs. 5-fluoro in compound 2 may alter electronic density and binding interactions. Bromine’s larger atomic radius could enhance hydrophobic interactions compared to fluorine.
Substituent Position and Ring Systems
- Indole Substitution : The target’s bromine at the 1-position of indole (as part of the acetamide linker) contrasts with 3-position bromine in compound 1 . Positional differences influence steric hindrance and hydrogen-bonding capacity .
- Thiazole Functionalization : The methyl group at the 5-position and carboxylate at the 4-position (target) differ from acetamide-linked thiazoles (e.g., compound 9c in ), which may alter metabolic stability and target engagement.
Physicochemical and Spectral Comparisons
- Melting Points and Solubility: While data for the target are unavailable, analogs like 9c (bromophenyl-thiazole-triazole) in exhibit melting points >200°C, suggesting high crystallinity. The carboxylate group in the target may improve aqueous solubility compared to non-esterified analogs.
- Spectroscopic Data : IR and NMR spectra for similar compounds (e.g., ) highlight characteristic peaks for bromoindole (C-Br stretch ~500–600 cm⁻¹) and thiazole (C=S stretch ~650 cm⁻¹). The target’s ester carbonyl (C=O) is expected at ~1700 cm⁻¹ in IR .
Biological Activity
Methyl 2-{[(5-bromo-1H-indol-1-yl)acetyl]amino}-5-methyl-1,3-thiazole-4-carboxylate is a synthetic organic compound that exhibits significant biological activity, particularly in medicinal chemistry. This article delves into its biological properties, mechanisms of action, and potential applications, supported by relevant data and research findings.
Chemical Structure and Properties
The compound features a complex structure that integrates an indole moiety with a thiazole ring. Its molecular formula is and it has a molecular weight of approximately 408.3 g/mol. The presence of the bromo substituent on the indole ring is notable for its potential influence on the compound's reactivity and biological interactions.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : Similar compounds have shown inhibition against various enzymes, including those involved in bacterial metabolism, such as β-ketoacyl synthase in Mycobacterium tuberculosis . This suggests that this compound may also interact with specific enzymes critical for pathogen survival.
- Antimicrobial Properties : Research indicates that thiazole derivatives possess antimicrobial activity. This compound may exhibit similar properties due to its structural characteristics .
- Cytotoxicity Against Cancer Cells : Compounds containing thiazole and indole moieties have been reported to demonstrate cytotoxic effects against various cancer cell lines . Investigations into this compound's effects on specific cancer types could reveal its potential as an anticancer agent.
Table 1: Biological Activity Summary
Case Studies and Research Findings
Several studies have explored the biological activity of thiazole derivatives and their analogs:
- Antitubercular Activity : A study identified thiazole derivatives with significant activity against M. tuberculosis, highlighting the potential for developing new antitubercular agents based on structural modifications similar to those found in this compound .
- Cytotoxicity Profiles : Research has shown that various indole-linked thiazoles exhibit promising anticancer activity. For instance, compounds with similar structural motifs were tested against human glioblastoma and melanoma cells, demonstrating selective cytotoxicity .
Q & A
What are the standard synthetic methodologies for preparing methyl 2-{[(5-bromo-1H-indol-1-yl)acetyl]amino}-5-methyl-1,3-thiazole-4-carboxylate?
Basic Research Question
The synthesis typically involves multi-step organic reactions, leveraging the reactivity of thiazole and indole moieties. A general approach includes:
- Step 1 : Condensation of 5-bromo-1H-indole with chloroacetyl chloride to form the acetylated indole intermediate.
- Step 2 : Coupling the intermediate with 2-amino-5-methyl-1,3-thiazole-4-carboxylate via an amide bond formation, often using coupling agents like EDCI or DCC in anhydrous conditions.
- Step 3 : Final esterification or transesterification to yield the methyl carboxylate group.
Reaction conditions (e.g., reflux in acetic acid with sodium acetate as a catalyst) are critical for optimizing yield and purity .
Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?
Basic Research Question
Key techniques include:
- Nuclear Magnetic Resonance (NMR) : and NMR confirm substituent positions and connectivity, particularly the indole-thiazole linkage and methyl ester group.
- Infrared Spectroscopy (IR) : Identifies functional groups (e.g., C=O stretch at ~1700 cm for the ester and amide).
- X-ray Crystallography : Resolves 3D structure and confirms stereochemistry. Software like SHELXL is widely used for refinement, though limitations in handling twinned data or high disorder require complementary methods like Hirshfeld surface analysis .
How can researchers address contradictions in crystallographic data during structural refinement?
Advanced Research Question
Discrepancies in crystallographic data (e.g., residual electron density, poor R-factors) may arise from disorder, twinning, or hydrogen bonding ambiguities. Methodological solutions include:
- Multi-Software Validation : Cross-validate results using SHELXL (for small-molecule refinement) and PHENIX (for handling twinning or macromolecular interfaces) .
- Hydrogen Bonding Analysis : Apply graph-set notation to classify interactions (e.g., for chains, for rings) and identify overlooked non-covalent interactions .
- High-Resolution Data : Collect data at low temperatures (e.g., 100 K) to reduce thermal motion artifacts .
What strategies optimize reaction yields in multi-step syntheses of similar thiazole-indole hybrids?
Advanced Research Question
Yield optimization involves:
- Catalyst Screening : Use Lewis acids (e.g., ZnCl) to accelerate amide bond formation while minimizing side reactions.
- Purification Techniques : Employ column chromatography with gradient elution (e.g., hexane/ethyl acetate) or recrystallization from DMF/acetic acid mixtures to isolate pure intermediates .
- Reaction Monitoring : Utilize TLC or HPLC-MS to track intermediate stability, especially for acid-sensitive indole derivatives .
How do hydrogen bonding and molecular packing influence the compound’s physicochemical properties?
Advanced Research Question
Hydrogen bonding patterns (e.g., N–H···O=C interactions between the amide and carboxylate groups) dictate crystal packing and solubility:
- Packing Efficiency : Tightly packed crystals (density > 1.5 g/cm) correlate with low solubility in polar solvents, necessitating co-solvents like DMSO for biological assays.
- Solubility Modulation : Introducing electron-withdrawing groups (e.g., bromo on indole) enhances π-π stacking but reduces aqueous solubility. Computational tools like COSMO-RS predict solvent compatibility .
What computational methods validate the compound’s electronic structure and reactivity?
Advanced Research Question
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311++G**) are used to:
- Map Electrostatic Potentials : Identify nucleophilic/electrophilic regions (e.g., the thiazole sulfur as a nucleophilic site).
- Predict Reactivity : Simulate frontier molecular orbitals (HOMO-LUMO gaps) to assess susceptibility to electrophilic attack or oxidation .
- Docking Studies : Model interactions with biological targets (e.g., kinase enzymes) using AutoDock Vina, though experimental validation via crystallography is critical .
How do substituent variations on the indole or thiazole rings affect bioactivity?
Advanced Research Question
Structure-activity relationship (SAR) studies reveal:
- Indole Bromination : The 5-bromo group enhances steric bulk and electron density, potentially improving binding to hydrophobic enzyme pockets.
- Thiazole Methylation : The 5-methyl group on thiazole increases metabolic stability but may reduce solubility. Comparative assays (e.g., IC against kinase targets) quantify these effects .
- Carboxylate vs. Ester : Free carboxylates improve aqueous solubility but require prodrug strategies for cellular uptake .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
